Comparative PHD Isoform Selectivity Profile: IOX2 vs. BIQ and NOG
IOX2 demonstrates a distinct inhibitory profile across the three PHD isoforms (PHD1-3) compared to other PHD inhibitors. While a non-selective parent scaffold shows no appreciable isoform selectivity, the dipeptidyl-quinolone derivatives including IOX2 were found to be ∼10-fold more potent against PHD1 and PHD3 than against PHD2 [1]. This is in contrast to the pan-PHD inhibitor dimethyloxalylglycine (DMOG/NOG), which shows a different selectivity pattern as determined by in vitro hydroxylation assays [2].
| Evidence Dimension | PHD Isoform Selectivity (PHD1 vs PHD2 vs PHD3) |
|---|---|
| Target Compound Data | ~10-fold more potent against PHD1 and PHD3 than against PHD2. |
| Comparator Or Baseline | Non-selective parent quinolone scaffold (no appreciable selectivity) and the pan-PHD inhibitor NOG. |
| Quantified Difference | Altered selectivity profile; the parent compound had no selectivity, while IOX2 exhibits a ~10-fold preference for PHD1/3 over PHD2. NOG shows a different inhibition curve profile for PHD1, PHD2, and PHD3 in the same assay. |
| Conditions | In vitro hydroxylation assays using recombinant PHD1, PHD2, and PHD3 enzymes. |
Why This Matters
The unique isoform selectivity of IOX2 allows researchers to dissect the specific biological roles of PHD2 without the confounding effects of equipotent PHD1/PHD3 inhibition, which is critical for target validation studies.
- [1] Murray JK, Balan C, Allgeier AM, et al. Dipeptidyl-quinolone derivatives inhibit hypoxia inducible factor-1α prolyl hydroxylases-1, -2, and -3 with altered selectivity. J Comb Chem. 2010;12(5):676-686. doi:10.1021/cc100073a. View Source
- [2] Chan MC, Ilott NE, Schödel J, et al. Tuning the Transcriptional Response to Hypoxia by Inhibiting Hypoxia-inducible Factor (HIF) Prolyl and Asparaginyl Hydroxylases. J Biol Chem. 2016;291(39):20661-20673. doi:10.1074/jbc.M116.749291. View Source
